Betulalbuside A

Description

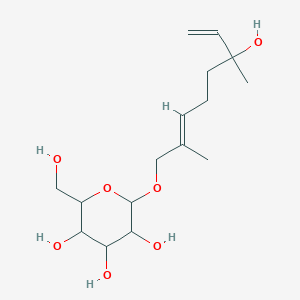

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHZDNHJZBEGME-PAHMEIBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317098 | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64776-96-1 | |

| Record name | Betulalbuside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64776-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulalbuside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Betulalbuside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulalbuside A is a monoterpene glucoside that has been identified as a constituent of Viburnum lantana.[1] While research on this specific compound is limited, the plant extract from which it is derived has demonstrated notable anti-inflammatory properties. This technical guide provides a summary of the known chemical and physical properties of this compound, alongside a detailed examination of the anti-inflammatory and antinociceptive activities of Viburnum lantana extract. Due to the absence of specific mechanistic studies on this compound, a representative inflammatory signaling pathway is presented to offer a potential framework for future research.

Chemical Structure and Properties

This compound is chemically defined as (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. Its structure consists of a monoterpene aglycone linked to a glucose moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H28O7 | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | N/A |

| Canonical SMILES | CC(=CCCC(C)(C=C)O)CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | N/A |

| Classification | Monoterpene Glucoside | [1] |

Biological Activity of Viburnum lantana Extract

This compound is a known constituent of Viburnum lantana. The methanolic extract of this plant has been evaluated for its antinociceptive and anti-inflammatory activities, suggesting that its constituent compounds, including potentially this compound, contribute to these effects.

Anti-inflammatory Activity

The anti-inflammatory potential of the Viburnum lantana extract was assessed using the carrageenan-induced paw edema model in rats.[2] This is a widely accepted model for evaluating acute inflammation.

Table 2: Anti-inflammatory Effect of Viburnum lantana Extract on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | % Inhibition of Edema |

| Viburnum lantana Extract | 50 | 26.44 |

| Viburnum lantana Extract | 100 | 46.39 |

| Viburnum lantana Extract | 200 | 48.37 |

| Indomethacin (Reference) | 10 | 95.7 |

The extract demonstrated a dose-dependent reduction in paw edema, with the most significant effect observed at a dose of 200 mg/kg.[2]

Antinociceptive Activity

The antinociceptive (pain-relieving) effects were evaluated using the acetic acid-induced writhing test and the tail-flick test in mice.[2]

Table 3: Antinociceptive Effects of Viburnum lantana Extract

| Test | Treatment | Dose (mg/kg) | Result |

| Acetic Acid-Induced Writhing | Viburnum lantana Extract | 100 | Similar inhibition to Aspirin |

| Acetic Acid-Induced Writhing | Viburnum lantana Extract | 200 | Stronger inhibition than Aspirin |

| Tail-Flick Test | Viburnum lantana Extract | 100 | Powerful antinociceptive activity |

The extract exhibited significant antinociceptive properties in both models, suggesting its potential as an analgesic agent.[2]

Experimental Protocols

Carrageenan-Induced Paw Edema

The following protocol was adapted from the study on the anti-inflammatory activity of Viburnum lantana extract.[2]

References

Unveiling Betulalbuside A: A Technical Guide on its Discovery, Natural Origins, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulalbuside A, a naturally occurring monoterpenoid glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. While detailed experimental protocols for its initial isolation and extensive biological data remain to be fully elucidated in readily available literature, this document synthesizes the current knowledge to serve as a foundational resource for researchers and professionals in drug development.

Discovery and Structure

This compound was first identified as a novel natural product through phytochemical investigations. Its structure was elucidated as a monoterpene glycoside, a class of compounds characterized by a ten-carbon monoterpene core linked to a sugar moiety. The Chemical Abstracts Service (CAS) has assigned the number 64776-96-1 to this compound.

Natural Sources

This compound has been identified in a variety of plant species, suggesting a distribution across different plant families. The primary documented natural sources are outlined in Table 1.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family |

| Betula alba (White Birch) | Betulaceae |

| Chaenomeles japonica (Japanese Quince) | Rosaceae |

| Viburnum lantana (Wayfaring Tree) | Adoxaceae |

| Carpesium divaricatum | Asteraceae |

| Species within the Labiatae family | Lamiaceae |

Experimental Protocols: Isolation and Purification (General Methodology)

While the specific, detailed protocol for the initial isolation of this compound is not extensively documented in current readily accessible literature, a general workflow for the isolation of monoterpenoid glycosides from plant material can be described. This process typically involves solvent extraction followed by chromatographic separation.

dot

Methodology Details:

-

Extraction: The dried and powdered plant material is typically subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the glycosides.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Monoterpenoid glycosides, being polar, are often enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water gradient, to yield pure this compound.

Biological Activity

Preliminary reports indicate that this compound possesses anti-inflammatory properties. However, detailed quantitative data, such as IC50 values from specific assays, are not widely available in the current body of literature. The anti-inflammatory activity of many natural products is often investigated through their ability to modulate key signaling pathways involved in the inflammatory response.

dot

Table 2: Summary of Known Biological Activity of this compound

| Activity | Description | Quantitative Data |

| Anti-inflammatory | Potential to reduce inflammatory responses. | Not available in cited literature. |

Future Directions

The current understanding of this compound is still in its nascent stages. Further research is warranted to:

-

Elucidate the detailed mechanisms of its anti-inflammatory action.

-

Conduct comprehensive in vitro and in vivo studies to quantify its biological activities.

-

Explore its potential in other therapeutic areas.

-

Develop and optimize methods for its synthesis or large-scale extraction to facilitate further research and potential drug development.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The identification of its natural sources and initial biological activity suggests that it is a promising candidate for further investigation in the field of natural product-based drug discovery.

Betulalbuside A: An Uncharted Territory in Bioactivity

Despite its documented existence as a natural product, a comprehensive review of scientific literature reveals a significant lack of data on the biological activity of Betulalbuside A. This in-depth analysis, intended for researchers, scientists, and drug development professionals, concludes that the bioactivity, experimental protocols, and associated signaling pathways of this compound remain scientifically uncharted.

Initial investigations into this compound identified it not as a derivative of the well-studied betulin or betulinic acid, but as a distinct fatty acyl glycoside of a monoterpenoid. Its chemical structure is established, with a molecular formula of C₁₆H₂₈O₇. The compound has been reportedly isolated from plant species such as Ligularia macrophylla and Carpesium divaricatum.

However, extensive searches of scientific databases and scholarly articles for specific studies on the biological effects of this compound have yielded no results. While the plant sources of this compound, Ligularia macrophylla and Carpesium divaricatum, are known to produce other bioactive compounds like germacranolides and various terpenoids with documented anti-inflammatory and cytotoxic properties, there is no scientific literature that specifically attributes any biological activity to this compound itself.

Consequently, the core requirements for a technical guide—quantitative data on bioactivity, detailed experimental methodologies, and the elucidation of signaling pathways—cannot be met. There are no available IC50 values, no published experimental protocols detailing its use in biological assays, and no identified molecular pathways that it may influence.

The absence of research on the biological activity of this compound presents a clear knowledge gap and a potential opportunity for new avenues of investigation. As a unique natural product, it warrants exploration for potential therapeutic properties. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating sufficient quantities of this compound from its natural sources.

-

Initial Bioactivity Screening: Conducting a broad range of in vitro assays to screen for potential anticancer, anti-inflammatory, antimicrobial, or other therapeutic activities.

-

Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research would be necessary to elucidate the underlying mechanisms of action and identify any relevant signaling pathways.

Until such primary research is conducted and published, this compound remains a molecule of known structure but unknown biological function. The scientific community is encouraged to undertake the foundational research required to uncover the potential of this natural compound.

Preliminary Mechanistic Insights into Betulalbuside A: A Technical Guide Based on Related Triterpenoids

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the mechanism of action for Betulalbuside A are not available in the public domain. The name suggests it is a glycoside derivative of a pentacyclic triterpene from the Betula (birch) genus, likely betulin or betulinic acid. Glycosylation can significantly impact the solubility, bioavailability, and pharmacological activity of a compound.[1] This guide, therefore, presents a preliminary overview of the well-documented mechanisms of action of betulin and betulinic acid, which are presumed to be the aglycone moieties of this compound. The information herein serves as a foundational resource for researchers and drug development professionals, postulating that this compound may share similar biological activities.

Anti-inflammatory and Immunomodulatory Effects

Betulin and its derivatives, including betulinic acid, have demonstrated significant anti-inflammatory properties across various in vitro and in vivo models.[2][3][4][5] The primary mechanisms revolve around the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Betulin and betulinic acid have been shown to inhibit the production of several pro-inflammatory cytokines and enzymes that are crucial in the inflammatory cascade. This includes the downregulation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3][6] Furthermore, they can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8]

Table 1: Quantitative Data on Anti-inflammatory Effects of Betulin and Betulinic Acid

| Compound | Model/Cell Line | Target | Effect | Reference |

| Betulin | Murine Macrophages (P388D1) | IL-6 Secretion | Significant reduction, more potent than dexamethasone at 0.5 µM | [7] |

| Betulinic Acid | Murine Macrophages | IL-6 Secretion | Significant reduction | [7] |

| Betulinic Acid | In vivo paw edema models | COX-2, IL-1β, TNF | Reduction in expression/levels | [5][8] |

| Betulinic Acid | In vivo lung inflammation models | NO, TGF-β1, TNF, COX-2, PGE2 | Inhibition of expression | [5][8] |

Modulation of NF-κB and MAPK Signaling Pathways

A central mechanism for the anti-inflammatory action of betulin and betulinic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6][9] These pathways are critical regulators of the expression of numerous pro-inflammatory genes. Betulinic acid has been shown to block NF-κB signaling by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[4][5] Betulin has also been observed to prevent the hyperphosphorylation of ERK, JNK, and p38 proteins within the MAPK pathway in response to stress factors.[9]

Diagram 1: Postulated Anti-inflammatory Signaling Pathway of Betulinic Acid

Caption: Inhibition of NF-κB and MAPK pathways by Betulinic Acid.

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

-

Cell Line: Murine Macrophages (e.g., P388D1, RAW 264.7).

-

Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of the test compound (e.g., Betulin, 0.5 µM) for a specified period (e.g., 48 hours). Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[7]

1.3.2. Measurement of IL-6 Secretion (ELISA)

-

Cell Line: Murine Macrophages (e.g., P388D1).

-

Methodology: Cells are cultured and treated with the test compound. After the treatment period, the cell culture supernatant is collected. The concentration of IL-6 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This involves adding the supernatant to wells coated with an IL-6 specific antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal, which is proportional to the amount of IL-6 present.[7]

Pro-apoptotic and Anti-cancer Effects

Betulin and betulinic acid have garnered significant interest for their anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines, often with low cytotoxicity towards normal cells.[10]

Intrinsic (Mitochondrial) Pathway of Apoptosis

The primary mechanism of betulin- and betulinic acid-induced apoptosis is through the intrinsic or mitochondrial pathway. This involves causing mitochondrial damage, which leads to the release of cytochrome c into the cytoplasm.[3] This release is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Table 2: Quantitative Data on Pro-apoptotic Effects of Betulin

| Compound | Cell Line | Parameter | IC50 Value (µM) | Reference |

| Betulin | DLD-1 (Colon cancer) | Cell Proliferation | 6.6 | [10] |

| Betulin | HT-29 (Colon cancer) | Cell Proliferation | 4.3 | [10] |

| Betulin | MCF-7 (Breast cancer) | Cell Proliferation | 8.32 | [10] |

| Betulin | HepG2 (Hepatoma) | Cell Proliferation | 22.8 | [10] |

| Betulin | HeLa (Cervical cancer) | Cell Viability | 6.67 | [3] |

Modulation of Apoptosis-Related Proteins

Betulin has been shown to prevent apoptotic processes by inhibiting the production of Reactive Oxygen Species (ROS) and downregulating the Fas receptor, which can initiate the extrinsic apoptosis pathway. It also inhibits caspase-8-dependent Bid activation, which links the extrinsic and intrinsic pathways, and subsequently suppresses the mitochondrial pathway of apoptosis.[6] The co-treatment of cancer cells with betulin and other chemotherapeutic agents has been shown to synergistically increase the levels of cleaved PARP, a key substrate of executioner caspases and a marker of apoptosis.[3][6]

Diagram 2: Postulated Pro-Apoptotic Signaling Pathway of Betulin

Caption: Induction of apoptosis via the mitochondrial pathway by Betulin.

Experimental Protocols

2.3.1. Cell Proliferation Assay (IC50 Determination)

-

Cell Lines: Various cancer cell lines (e.g., DLD-1, MCF-7, HepG2).

-

Methodology: Similar to the MTT assay for viability, cells are seeded and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using methods like MTT, SRB (sulforhodamine B), or direct cell counting. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then calculated from the dose-response curve.[10]

2.3.2. Western Blot Analysis for Apoptotic Markers

-

Cell Line: Relevant cancer cell line.

-

Methodology: Cells are treated with the test compound for a specified time. Whole-cell lysates are prepared using a lysis buffer. Protein concentrations are determined (e.g., using a BCA assay). Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for apoptotic proteins (e.g., cleaved PARP, Caspase-3, Cytochrome c). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Diagram 3: General Experimental Workflow for In Vitro Mechanistic Studies

Caption: Workflow for studying this compound's mechanism of action.

Conclusion and Future Directions

The preliminary data available for betulin and betulinic acid strongly suggest that their glycosidic derivatives, such as the putative this compound, hold significant therapeutic potential as both anti-inflammatory and anti-cancer agents. The core mechanisms appear to be the modulation of the NF-κB and MAPK signaling pathways in inflammation, and the induction of the intrinsic mitochondrial pathway of apoptosis in cancer cells.

For future research, it is imperative to:

-

Isolate and Characterize this compound: Determine the precise chemical structure, including the nature and position of the glycosidic linkage.

-

Conduct In Vitro Studies: Perform the assays described in this guide (MTT, ELISA, Western Blotting, etc.) using purified this compound to confirm if it retains, enhances, or alters the activities of its aglycone.

-

Assess Bioavailability and In Vivo Efficacy: The glycosidic moiety may improve the pharmacokinetic profile of the parent triterpenoid. In vivo studies in relevant animal models of inflammation and cancer are essential to validate its therapeutic potential.

This guide provides a robust framework for initiating these crucial next steps in the research and development of this compound as a potential therapeutic agent.

References

- 1. Betulinic Acid Glycosides: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Medicinal plants of the genus Betula—Traditional uses and a phytochemical–pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

Betulalbuside A: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulalbuside A, a monoterpene glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activity. Furthermore, this document elucidates the potential signaling pathways through which this compound exerts its anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a naturally occurring compound found in plants of the Viburnum genus, notably Viburnum lantana. A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₇ | [1][2][3] |

| Molecular Weight | 332.39 g/mol | [1][4] |

| Monoisotopic Mass | 332.18350325 g/mol | [2] |

| Melting Point | Not available | [2] |

| Solubility | Information not widely available. General solubility for similar glycosides suggests solubility in polar solvents like methanol, ethanol, and water. | |

| Purity | Commercially available at >98% purity. | [3] |

| logP | -0.45 (Predicted) | |

| Polar Surface Area | 119.61 Ų (Predicted) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While comprehensive public spectral data is limited, the following sections outline the expected characteristic signals based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for a monoterpene unit and a glucose moiety. Key signals would include those for olefinic protons, methyl groups, and protons associated with the glucose ring, including the anomeric proton.

-

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for the 16 carbon atoms in the molecule. This would include signals for olefinic carbons, carbons of the glucose unit, and the methyl and methylene carbons of the terpene backbone.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is not expected to show strong absorption in the visible region. The presence of isolated double bonds in the monoterpene structure would likely result in absorption maxima in the ultraviolet region, typically below 220 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups.

-

C-H stretching vibrations for both sp² and sp³ hybridized carbons, typically appearing just above and below 3000 cm⁻¹, respectively.

-

A C=C stretching vibration around 1650-1600 cm⁻¹ for the double bonds in the monoterpene unit.

-

C-O stretching vibrations in the fingerprint region (1260-1000 cm⁻¹) characteristic of the alcohol and ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 333.190. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 331.175.

-

Fragmentation Pattern: The fragmentation of this compound would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (monoterpene) portion and a fragment corresponding to the glucose moiety. Further fragmentation of the terpene unit would also be expected.

Experimental Protocols

Isolation of this compound from Viburnum lantana

-

Extraction: Dried and powdered plant material (e.g., leaves or bark of Viburnum lantana) is extracted with a polar solvent such as methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the target compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a polar glycoside, is expected to partition into the more polar fractions, such as the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is then subjected to various chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase with a gradient elution system of solvents like chloroform-methanol or water-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain this compound with high purity.

-

The workflow for a typical isolation process can be visualized as follows:

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be evaluated using various in vitro models. A common method involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.

-

Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The production of nitric oxide (NO) can be measured using the Griess reagent.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

The experimental workflow for the in vitro anti-inflammatory assay is depicted below:

Mechanism of Action: Potential Signaling Pathways

The anti-inflammatory effects of many natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific mechanism of this compound is still under investigation, its anti-inflammatory activity likely involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. assaygenie.com [assaygenie.com]

- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Betulalbuside A: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulalbuside A, a naturally occurring monoterpene glucoside, has been identified as a compound of interest primarily for its anti-inflammatory properties. Isolated from a variety of plant species, its therapeutic potential is an emerging area of scientific inquiry. This document provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. Due to the scarcity of detailed mechanistic and quantitative data specific to this compound, this guide also explores the well-documented therapeutic activities of structurally related and co-occurring triterpenoids, namely betulin and betulinic acid. The established mechanisms of these related compounds may offer valuable insights into the potential pharmacological profile of this compound and guide future research directions.

Introduction to this compound

This compound is a monoterpene glucoside that has been isolated from several medicinal plants, including Viburnum lantana, Carpesium divaricatum, Sideritis congesta, Ligularia macrophylla, Galium verum, Chaenomeles sinensis, Phlomis armeniaca, and Scutellaria salviifolia. Its primary reported biological activity is anti-inflammatory, suggesting its potential as a lead compound for the development of novel therapeutics for inflammatory conditions. Further investigations into its cytotoxicity, antineuroinflammatory, and neurotrophic effects have been initiated, indicating a broader interest in its pharmacological profile.

Known Biological Activities of this compound

Currently, the publicly available scientific literature on the specific therapeutic effects of this compound is limited. The primary reported activity is its anti-inflammatory potential. One study on the traditional processing of Dendrobium officinale noted the presence of this compound and its possible contribution to the herb's anti-inflammatory effects. Another study involving the screening of compounds from Chaenomeles sinensis included this compound in its panel for cytotoxicity, antineuroinflammatory, and neurotrophic evaluation, although specific results for this compound were not detailed in the abstract.

Therapeutic Potential of Related Compounds: Betulin and Betulinic Acid

Given the limited data on this compound, this section details the therapeutic effects of the structurally related and often co-isolated pentacyclic triterpenoids, betulin and betulinic acid. These compounds have been extensively studied and may serve as a predictive model for the potential activities of this compound.

Anti-Inflammatory and Immunomodulatory Effects

Betulin and betulinic acid exhibit significant anti-inflammatory properties.[1][2][3][4] They have been shown to modulate the activity of various immune cells, including macrophages and lymphocytes.[1][4]

Table 1: Quantitative Data on the Anti-Inflammatory Effects of Betulinic Acid

| Experimental Model | Test System | Compound | Concentration/Dose | Observed Effect | Reference |

| Endotoxic shock | BALB/c mice | Betulinic Acid | 67 mg/kg | 100% survival against a lethal dose of LPS.[3] | [3] |

| Carrageenan-induced paw edema | Wistar rats | Betulinic Acid | 10, 20, 40 mg/kg (i.p.) | Reduction in paw edema.[4] | [4] |

| LPS-stimulated macrophages | Peritoneal exudate macrophages | Betulinic Acid | Not specified | Decreased TNF-α and NO production; increased IL-10 production.[3] | [3] |

| IFNγ-stimulated macrophages | Murine macrophages | Betulin | Not specified | Reduced IL-6 secretion.[2] | [2] |

Neuroprotective Effects

Both betulin and betulinic acid have demonstrated neuroprotective potential in various experimental models.[5][6][7][8] Their mechanisms of action are thought to involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.

Table 2: Experimental Evidence for Neuroprotective Effects of Betulin and Betulinic Acid

| Experimental Model | Test System | Compound | Concentration/Dose | Observed Effect | Reference |

| Vascular dementia (BCCAO) | Rats | Betulinic Acid | 5, 10, 15 mg/kg/day (p.o.) | Restoration of behavioral and biochemical abnormalities.[5] | [5] |

| Parkinson's Disease model | C. elegans | Betulin | 0.5 mM | Reduced α-synuclein accumulation and dopaminergic neuron degeneration.[6] | [6] |

| Oxidative stress | Differentiated SH-SY5Y neuroblastoma cells | Betulin | 1, 5, 10 µM | Enhanced cell viability and reduced ROS levels.[7][8] | [7][8] |

Cytotoxic and Anti-Cancer Effects

Betulinic acid, in particular, has been recognized for its cytotoxic activity against various cancer cell lines.[9]

Table 3: Cytotoxicity of Betulinic Acid against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MDA-MB-231 | Breast Cancer | 7.33 ± 0.79 µM | [9] |

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, the mechanisms of betulin and betulinic acid are well-documented and may provide a hypothetical framework.

Anti-Inflammatory Signaling

The anti-inflammatory effects of betulinic acid are mediated, in part, through the modulation of key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and nitric oxide (NO), while promoting the production of the anti-inflammatory cytokine IL-10.[3] Betulin can modulate the expression of pro-inflammatory cytokines by influencing the NF-κB and MAPK signaling pathways.[10]

Caption: Putative anti-inflammatory signaling pathway modulated by Betulinic Acid.

Neuroprotective Signaling

The neuroprotective effects of betulin and its derivatives are linked to their ability to mitigate oxidative stress and apoptosis. In models of neurodegeneration, betulin has been shown to reduce levels of reactive oxygen species (ROS) and decrease the number of apoptotic cells.[7][8]

Caption: Simplified workflow of Betulin's neuroprotective action against oxidative stress.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Cell Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B solution, and wash. Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-Inflammatory Model (LPS-induced Endotoxemia)

-

Animal Model: Use an appropriate animal model, such as BALB/c mice.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Induction of Endotoxemia: After a specified time, induce endotoxemia by injecting a lethal dose of lipopolysaccharide (LPS).

-

Monitoring: Monitor the survival of the animals over a set period (e.g., 72 hours).

-

Biochemical Analysis: In separate cohorts, collect blood and tissue samples at different time points after LPS challenge to measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA.

References

- 1. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 5. iomcworld.org [iomcworld.org]

- 6. Neuroprotective Effects of Betulin in Pharmacological and Transgenic Caenorhabditis elegans Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin—In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of Betulin and Its Drug Formulation with Cyclodextrin-In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Betulin and Betulinic Acid: A Technical Guide for Researchers

Disclaimer: As of late 2025, dedicated in vitro studies on Betulalbuside A are not available in the public scientific literature. This guide provides a comprehensive overview of the in vitro research on its closely related and well-studied precursors, betulin and betulinic acid . The methodologies and findings presented herein may serve as a foundational resource for prospective research on this compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological activities of lupane-type triterpenoids. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways and workflows.

Quantitative Data: Cytotoxicity of Betulin and Betulinic Acid

The cytotoxic effects of betulin and betulinic acid have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters to quantify the potency of a compound. The following tables summarize the reported cytotoxic activities.

Table 1: In Vitro Cytotoxicity of Betulin

| Cell Line | Cancer Type | IC50 / CC50 (µM) | Exposure Time (h) | Assay |

| HeLa | Cervical Cancer | 74.1 | 24 | MTT |

| HeLa | Cervical Cancer | 57.1 | 48 | MTT |

| HeLa | Cervical Cancer | 34.4 | 72 | MTT |

| MCF-7 | Breast Cancer | 8.32 | Not Specified | Not Specified |

| A431 | Skin Cancer | 2.26 - 11.29 | Not Specified | Not Specified |

| A2780 | Ovarian Cancer | 2.26 - 11.29 | Not Specified | Not Specified |

| NIH/3T3 | Murine Fibroblasts | ~3.5 - ~14 (CC50) | 24, 48, 72 | MTT, NRU, SRB |

| BF-2 | Fish Fibroblasts | ~14 - ~70 (CC50) | 24, 48, 72 | MTT, NRU, SRB |

Note: CC50 (half-maximal cytotoxic concentration) is used for non-cancer cell lines.

Table 2: In Vitro Cytotoxicity of Betulinic Acid

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| HCT-116 | Colon Cancer | 1.97 | Not Specified | Not Specified |

| SF-539 | CNS Cancer | 1.78 | Not Specified | Not Specified |

| LOX IMVI | Melanoma | 1.77 | Not Specified | Not Specified |

| SK-MEL-28 | Melanoma | 1.09 | Not Specified | Not Specified |

| CAKI-1 | Renal Cancer | 1.98 | Not Specified | Not Specified |

| MDA-MB-468 | Breast Cancer | 1.97 | Not Specified | Not Specified |

| WI-38 | Normal Fibroblasts | 1.3 | Not Specified | Not Specified |

| VA-13 | Malignant Tumor | 11.6 | Not Specified | Not Specified |

| HepG2 | Liver Cancer | 21 | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for commonly used assays in the evaluation of triterpenoids like betulin and betulinic acid.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound (e.g., betulin or betulinic acid) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

b) Neutral Red Uptake (NRU) Assay

This assay evaluates the integrity of the lysosomal membrane in viable cells, which take up and accumulate the neutral red dye.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Wash the cells with PBS.

-

Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

-

Measure the absorbance at 540 nm.

-

c) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell density.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Procedure:

-

Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, caspases, Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to visualize key signaling pathways implicated in the action of betulin and betulinic acid, as well as a typical experimental workflow.

Signaling Pathways

Betulinic acid, in particular, has been shown to induce apoptosis through the mitochondrial pathway and to modulate inflammatory responses via the NF-κB pathway.[1]

References

Betulalbuside A Cytotoxicity Screening: A Methodological Whitepaper

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting cytotoxicity screening of Betulalbuside A, a monoterpene glucoside. As of the date of this report, publicly available literature detailing the specific cytotoxic profile of this compound is limited. Consequently, this document outlines standardized experimental protocols, data presentation formats, and relevant cellular pathways that form the foundation for assessing the cytotoxic potential of novel compounds like this compound. The guide also includes contextual data on the cytotoxicity of related triterpenoid glycosides to offer a comparative perspective for researchers in this field.

Introduction

This compound is a monoterpene glucoside with potential therapeutic applications. Evaluating the cytotoxic profile of such natural compounds is a critical first step in the drug discovery and development process. This involves determining the concentration at which the compound induces cell death, understanding the underlying mechanisms, and assessing its selectivity for cancer cells over normal cells. This guide serves as a practical resource for researchers embarking on the cytotoxicity screening of this compound or similar natural products.

Experimental Protocols for Cytotoxicity Screening

The following are detailed protocols for common in vitro cytotoxicity assays that are suitable for screening this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking or pipetting.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3][5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[6]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Typically, this involves mixing an LDH assay substrate and a catalyst. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

-

Stop Reaction: Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[7]

-

Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity of Related Triterpenoid Glycosides

While specific data for this compound is not available, the following table summarizes the cytotoxic activities (IC₅₀ values) of other triterpenoid glycosides against various cancer cell lines. This information provides a valuable context for the potential cytotoxic potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Triterpene glycoside 3 | SBC-3 | Small cell lung carcinoma | 1.0 | [8] |

| Spirostanol glycoside 9 | SBC-3 | Small cell lung carcinoma | 1.7 | [8] |

| Spirostanol glycoside 7 | SBC-3 | Small cell lung carcinoma | 1.3 | [8] |

| Oleanolic acid 3-O-α-l-arabinoside | Various | Various | 4.4 - 13.7 | [9] |

| Barrigenol-like glycoside 435 | HCT-116, HepG2, U87-MG | Colon, Liver, Glioblastoma | 4.62 - 17.32 | [9] |

| Barrigenol-like glycoside 437 | HCT-116, HepG2, U87-MG | Colon, Liver, Glioblastoma | 4.62 - 17.32 | [9] |

Disclaimer: The data presented in this table is for structurally related compounds and not for this compound. It is intended for comparative and informational purposes only.

Visualization of Methodologies and Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for in vitro cytotoxicity screening.

Signaling Pathways in Apoptosis

Many natural compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis is primarily regulated by two interconnected signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][11] Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[12]

5.2.1. The Extrinsic Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[12][13]

Caption: The extrinsic (death receptor-mediated) apoptosis pathway.

5.2.2. The Intrinsic Pathway of Apoptosis

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[10] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[14]

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Conclusion

While direct cytotoxicity data for this compound is not yet prevalent in the scientific literature, this guide provides the necessary foundational knowledge and detailed protocols for researchers to effectively screen this compound. By employing standardized assays such as the MTT and LDH tests, and by understanding the potential involvement of key apoptotic pathways, the scientific community can begin to elucidate the cytotoxic profile of this compound and evaluate its potential as a therapeutic agent. Future research should focus on generating empirical data for this compound to populate the frameworks outlined in this document.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. Cytotoxic triterpene and steroidal glycosides from the seeds of Digitalis purpurea and the synergistic cytotoxicity of steroidal glycosides and etoposide in SBC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 13. biotium.com [biotium.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Pharmacological Research of Betulin and Betulinic Acid, Analogs of Betulalbuside A

Disclaimer: As of late 2025, publicly available research on the specific pharmacological effects of Betulalbuside A is exceptionally scarce. This compound is a glycoside, meaning it is a larger molecule comprised of a sugar component linked to a non-sugar component (aglycone). In the case of this compound, the aglycone is a triterpenoid structurally related to betulin. Due to the limited direct data on this compound, this technical guide will focus on the extensively studied pharmacological properties of its core structural analogs: Betulin and its oxidized form, Betulinic Acid . The presence of a sugar moiety in this compound can significantly influence its solubility, bioavailability, and potentially its mechanism of action compared to its aglycone counterparts. The following information on Betulin and Betulinic Acid provides a foundational understanding of the potential therapeutic activities of this class of compounds.

Anti-inflammatory Effects

Early research has identified significant anti-inflammatory properties of both betulin and betulinic acid. These effects are primarily attributed to their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Model | Key Findings | Reference |

| Betulinic Acid | Carrageenan-induced paw edema | Wistar rats | Dose-dependent reduction in paw edema. | [1] |

| Betulinic Acid | LPS-stimulated macrophages | In vitro | Inhibition of nitric oxide (NO) production. | [2] |

| Betulin | PMA-induced inflammation | Human airway epithelial cells | Suppression of MUC5AC mucin gene expression. | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

-

Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 5 mg/kg), and test groups receiving different doses of the compound (e.g., Betulinic Acid at 1, 3, 10, and 30 mg/kg).[1]

-

Compound Administration: The test compound or vehicle (for the control group) is administered, often intraperitoneally, 30 minutes before the induction of inflammation.[1]

-

Induction of Edema: Paw edema is induced by a sub-plantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw of each rat.[1][4]

-

Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][4]

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the mean change in paw volume of the treated groups with the control group.

Signaling Pathway: NF-κB Inhibition by Betulinic Acid

Betulinic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammatory gene expression.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 3. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Betulalbuside A isolation from plant sources protocol

An Application Note on the Isolation of Betulalbuside A from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dammarane-type triterpenoid saponin that has been isolated from plant sources, particularly from the genus Betula. Triterpenoid saponins are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-viral, and cytotoxic effects. This application note provides a detailed protocol for the isolation of this compound from plant material, specifically the leaves of Betula alba (white birch). The methodologies described herein are based on established phytochemical extraction and purification techniques.

Data Presentation

The yield of this compound from fresh leaves of Betula alba is summarized in the table below. This data is crucial for researchers planning the isolation of this compound for further studies.

| Compound | Plant Source | Plant Part | Yield (% of dry weight) |

| This compound | Betula alba | Leaves | 0.0015% |

Experimental Protocols

The following protocol details the step-by-step procedure for the isolation and purification of this compound from the leaves of Betula alba.

1. Plant Material Collection and Preparation

-

Collect fresh leaves of Betula alba.

-

Air-dry the leaves at room temperature until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered leaves (1 kg) in methanol (MeOH) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Preliminary Purification by Column Chromatography

-

Subject the crude methanol extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.

-

Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

4. Final Purification by Preparative Thin-Layer Chromatography (pTLC)

-

Further purify the fractions containing this compound using preparative TLC on silica gel plates.

-

Develop the pTLC plates using a solvent system of chloroform-methanol-water (80:20:2, v/v/v).

-

Visualize the separated bands under UV light (if applicable) or by using a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

-

Scrape the band corresponding to this compound from the plates.

-

Elute the compound from the silica gel with methanol.

-

Filter and evaporate the solvent to yield pure this compound.

5. Structure Elucidation

-

Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Representative Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, many triterpenoid saponins are known to induce apoptosis in cancer cells. The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a potential target for compounds of this class.

Caption: A representative intrinsic apoptosis signaling pathway.

Application Notes and Protocols for the Total Synthesis of Betulalbuside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betulalbuside A is a naturally occurring monoterpenoid glycoside with the IUPAC name 2-{[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dien-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1]. As a member of the fatty acyl glycosides class, it consists of a glucose unit linked to a C10 terpenoid aglycone[1]. While this compound has been isolated from natural sources, a detailed total synthesis has not been formally published. This document outlines a proposed, robust methodology for the total synthesis of this compound, providing detailed protocols for each key step. The synthetic strategy is divided into two main stages: the synthesis of the aglycone, (2E)-6-hydroxy-2,6-dimethylocta-2,7-dien-1-ol, and its subsequent stereoselective glycosylation.

Part 1: Synthesis of the Aglycone Moiety

The proposed synthesis of the aglycone, (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol, starts from the readily available monoterpene, linalool. The strategy involves a two-step sequence of allylic oxidation followed by reduction.

Overall Synthetic Workflow for Aglycone Synthesis

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Betulalbuside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betulalbuside A, a triterpenoid saponin, is a subject of growing interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise for the intended purpose.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for the analysis of this compound. This data is representative of a validated method and can be used as a benchmark for method transfer and implementation.

| Parameter | Result |

| Retention Time (tR) | Approximately 8.5 min |

| Linearity (r²) | > 0.999 |

| Range | 5 - 200 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Protocol

This section details the methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard (purity ≥ 98%).

2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 200 µg/mL.

4. Sample Preparation

-

Extraction from Plant Material:

-

Weigh 1.0 g of powdered plant material and place it in a flask.

-

Add 50 mL of 70% ethanol and perform ultrasonication for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Formulations (e.g., Creams, Gels):

-

Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.

-

Disperse the sample in 10 mL of a suitable solvent (e.g., methanol) and sonicate to dissolve the active compound.

-

Centrifuge the solution to separate any excipients.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

5. Method Validation

For regulatory compliance and to ensure the reliability of the results, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.

-

Linearity: Analyze a minimum of five concentrations across the desired range to establish the relationship between concentration and detector response.

-

Accuracy: Determine the closeness of the test results to the true value by spiking a known amount of analyte into a blank matrix.

-

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Application Notes and Protocols for the Structure Elucidation of Betulalbuside A via NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the natural product, Betulalbuside A. This document outlines the necessary experimental protocols and data interpretation required to confirm the chemical structure of this compound.

Introduction

This compound is a naturally occurring iridoid glucoside isolated from the bark of the white birch tree, Betula alba. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and natural product chemistry communities. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the elucidation of the three-dimensional structure of organic molecules, including complex natural products like this compound.

This document provides a comprehensive overview of the NMR-based approach to confirming the structure of this compound, including detailed experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments. Each experiment provides specific pieces of information that, when combined, lead to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and the overall molecular connectivity.

Quantitative NMR Data

Comprehensive ¹H and ¹³C NMR data for this compound are not publicly available at this time. The following tables are presented as a template for how the data should be structured once obtained.

Table 1: ¹H NMR (Proton) Data for this compound (in CD₃OD, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| e.g., H-1 | e.g., 5.20 | e.g., d | e.g., 2.5 | e.g., 1H |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR (Carbon) Data for this compound (in CD₃OD, 125 MHz)

| Position | Chemical Shift (δ, ppm) | DEPT Interpretation |

| e.g., C-1 | e.g., 98.5 | e.g., CH |

| ... | ... | ... |

Table 3: Key 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| e.g., H-1 (5.20) | e.g., H-9 (2.80) | e.g., C-1 (98.5) | e.g., C-3, C-5, C-8 |

| ... | ... | ... | ... |

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration available.

1. Sample Preparation

-

Isolation and Purification: this compound should be isolated from the source material (Betula alba) and purified to >95% purity using standard chromatographic techniques (e.g., column chromatography, HPLC). The purity should be confirmed by HPLC and LC-MS.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired resolution of the NMR signals.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. 1D NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectrometer Frequency: 400-600 MHz is recommended for good signal dispersion.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

-

-

¹³C NMR (Carbon NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectrometer Frequency: 100-150 MHz.

-

Spectral Width: Typically 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups.

-

Experiments: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

-

Parameters: Use standard instrument parameters for these experiments.

-

3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.